Coelenterazine hcp

Description

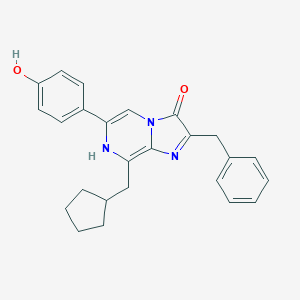

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBOFLEOACXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376337 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-32-1 | |

| Record name | Coelenterazine hcp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123437-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Coelenterazine hcp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine (B1669285) hcp is a synthetic analog of the naturally occurring luciferin, coelenterazine. It serves as a high-sensitivity substrate for various luciferases and photoproteins, playing a pivotal role in bioluminescence-based assays. Its enhanced quantum yield and rapid kinetics make it a superior choice for monitoring intracellular calcium (Ca²⁺) dynamics and for reporter gene assays in drug discovery and other life science research. This guide provides a comprehensive overview of the mechanism of action of Coelenterazine hcp, detailed experimental protocols, and comparative data to facilitate its effective application in a research setting.

Core Mechanism of Action: Bioluminescence

The fundamental mechanism of action of Coelenterazine hcp is its ability to undergo oxidation in the presence of a luciferase or a photoprotein, a reaction that results in the emission of light. This process, known as bioluminescence, is a form of chemiluminescence that occurs in living organisms or is harnessed for in vitro assays.

Luciferase-Catalyzed Reaction

In the presence of luciferases, such as those from Renilla (Rluc) and Gaussia (Gluc), Coelenterazine hcp is oxidized by molecular oxygen. This reaction does not require ATP.[1] The general chemical mechanism involves the following key steps[2][3]:

-

Binding: Coelenterazine hcp binds to the active site of the luciferase.

-

Oxygenation: Molecular oxygen attacks the C-2 position of the imidazopyrazinone core of Coelenterazine hcp, forming a peroxide intermediate.[2]

-

Cyclization: This peroxide rapidly cyclizes to form a highly unstable four-membered dioxetanone ring.[2]

-

Decarboxylation and Light Emission: The dioxetanone intermediate decomposes, releasing carbon dioxide (CO₂) and the product, coelenteramide (B1206865), in an electronically excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light. The typical light emitter in this reaction is the phenolate (B1203915) anion of coelenteramide.

Photoprotein-Mediated Reaction (Aequorin)

Coelenterazine hcp also functions as the luminophore for Ca²⁺-binding photoproteins like aequorin. In this system, Coelenterazine hcp binds to the apoaequorin protein to form the functional aequorin complex. The bioluminescent reaction is triggered by the binding of Ca²⁺ ions:

-

Complex Formation: Coelenterazine hcp and molecular oxygen are bound within a hydrophobic pocket of the apoaequorin protein, forming a stable peroxide intermediate.

-

Calcium Binding: Upon an increase in intracellular Ca²⁺ concentration, three Ca²⁺ ions bind to the EF-hand domains of the aequorin protein.

-

Conformational Change and Oxidation: The binding of Ca²⁺ induces a conformational change in the protein, which in turn triggers the oxidation of Coelenterazine hcp to coelenteramide and the release of CO₂.

-

Light Emission: This reaction produces a flash of blue light. The intensity of the light emission is directly proportional to the concentration of Ca²⁺, making it an excellent tool for measuring intracellular calcium dynamics.

Quantitative Data Summary

Coelenterazine hcp exhibits significantly enhanced bioluminescent properties compared to native coelenterazine and other analogs. The following tables summarize key quantitative data.

Table 1: Luminescent Properties of Coelenterazine Analogs with Aequorin

| Coelenterazine Analog | Emission Max (λem, nm) | Relative Luminescence Capacity | Relative Intensity | Half-Rise Time (s) |

| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |

| hcp | 444 | 0.67 | 190 | 0.15-0.3 |

| cp | 442 | 0.95 | 15 | 0.15-0.3 |

| f | 473 | 0.80 | 18 | 0.4-0.8 |

| fcp | 452 | 0.57 | 135 | 0.4-0.8 |

| h | 475 | 0.82 | 10 | 0.4-0.8 |

Data sourced from Biotium product information, citing Biochem. J. 261, 913 (1989).

Table 2: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase

| Coelenterazine Analog | Emission Max (λem, nm) | Relative Light Output (%) |

| Native | 475 | 100 |

| hcp | Not specified | Not specified |

| cp | 470 | 23 |

| e | 418, 475 | 137 |

| f | 473 | 28 |

| h | 475 | 41 |

| n | 475 | 47 |

Data sourced from a 1997 publication in Biochem. Biophys. Res. Commun. 233, 349. Note that specific relative light output for Coelenterazine hcp with Renilla luciferase was not available in the consolidated sources.

Experimental Protocols

Intracellular Calcium Measurement using Aequorin and Coelenterazine hcp

This protocol describes the measurement of intracellular Ca²⁺ concentrations in mammalian cells expressing apoaequorin.

Materials:

-

Mammalian cells transfected with an apoaequorin expression vector.

-

Cell culture medium.

-

Krebs-Ringer Buffer (KRB) solution.

-

Coelenterazine hcp stock solution (e.g., 1 mM in methanol (B129727) or ethanol).

-

Digitonin (B1670571) lysis solution.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Plate cells on coverslips in a multi-well plate and transfect with the appropriate aequorin-expressing plasmid. Allow 24 hours for protein expression.

-

Reconstitution of Aequorin:

-

Remove the cell culture medium and wash the cells once with KRB solution.

-

Incubate the cells in KRB solution containing 5 µM Coelenterazine hcp for 90 minutes at 37°C to allow for reconstitution of the aequorin complex.

-

-

Measurement of Luminescence:

-

Transfer the coverslip with the cells to the luminometer's perfusion chamber.

-

Stimulate the cells with the agonist of interest to induce a Ca²⁺ response.

-

Record the luminescence signal over time.

-

-

Cell Lysis and Total Luminescence: At the end of the experiment, perfuse the cells with a digitonin lysis solution in the presence of a saturating Ca²⁺ concentration to measure the total remaining aequorin luminescence. This is used for normalization.

-

Data Analysis: The recorded luminescence data can be calibrated to correspond to specific Ca²⁺ concentrations.

Renilla Luciferase Reporter Gene Assay

This protocol outlines a typical reporter gene assay using Renilla luciferase and Coelenterazine hcp.

Materials:

-

Cells transfected with a reporter vector containing the Renilla luciferase gene.

-

Passive Lysis Buffer.

-

Renilla Luciferase Assay Buffer.

-

Coelenterazine hcp stock solution (e.g., 1 mM in methanol or ethanol).

-

Luminometer.

Procedure:

-

Cell Lysis:

-

Wash the cultured cells with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Passive Lysis Buffer to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Preparation of Working Solution: Prepare the Renilla working solution by diluting the Coelenterazine hcp stock solution in the Renilla Luciferase Assay Buffer to the desired final concentration (e.g., 1:50 dilution of a 2 mg/mL stock). This should be prepared fresh.

-

Luminescence Measurement:

-

Add 20 µL of the cell lysate to a luminometer tube or a well of a white-walled microplate.

-

Add 100 µL of the Renilla working solution to the lysate.

-

Immediately place the tube or plate in the luminometer and record the luminescence.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study protein-protein interactions. This protocol provides a general workflow for a BRET¹ assay using Renilla luciferase (donor) and a fluorescent protein like YFP (acceptor) with Coelenterazine hcp as the substrate.

Materials:

-

Cells co-transfected with plasmids encoding the two proteins of interest fused to Renilla luciferase and YFP, respectively.

-

BRET buffer (e.g., PBS or HBSS).

-

Coelenterazine hcp stock solution.

-

A plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Cell Preparation:

-

Harvest the co-transfected cells and resuspend them in BRET buffer.

-

Dispense the cell suspension into a white, clear-bottom 96-well plate.

-

-

BRET Measurement:

-

Add Coelenterazine hcp to each well to a final concentration of 5 µM.

-

Incubate for 2 minutes at room temperature.

-

Measure the luminescence at two wavelengths: one for the donor (Renilla luciferase, ~485 nm) and one for the acceptor (YFP, ~530 nm).

-

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. An increase in this ratio indicates a close proximity of the two fusion proteins.

Mandatory Visualizations

Caption: Luciferase-catalyzed bioluminescence pathway of Coelenterazine hcp.

Caption: Experimental workflow for intracellular Ca²⁺ measurement.

References

Coelenterazine hcp: A Technical Guide to its Discovery, Development, and Application in Bioluminescent Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine (B1669285) hcp is a synthetic analog of the naturally occurring luciferin, coelenterazine. It has emerged as a powerful tool in bioluminescence-based research, offering significant advantages over the native compound and other derivatives. This technical guide provides an in-depth overview of the discovery, development, and core applications of Coelenterazine hcp, with a focus on quantitative data, detailed experimental protocols, and visualization of associated biological and experimental pathways. Its superior properties, including high luminescence quantum yield and rapid response kinetics, make it an invaluable substrate for highly sensitive detection of intracellular calcium and for reporter gene assays involving Renilla luciferase.[1][2][3]

Discovery and Development

The development of coelenterazine analogs, including Coelenterazine hcp, was driven by the need for brighter, more stable, and spectrally shifted bioluminescent probes for various biological applications. While native coelenterazine is a substrate for luciferases like Renilla luciferase and the photoprotein aequorin, its properties are not always optimal for sensitive assays.[4][5] Researchers, following the pioneering work of scientists like Osamu Shimomura, sought to synthesize derivatives with enhanced characteristics.

Physicochemical and Bioluminescent Properties

Coelenterazine hcp exhibits distinct physicochemical and bioluminescent properties that contribute to its superior performance in various assays. A key feature is its ability to generate significantly higher luminescence intensity compared to native coelenterazine and many other analogs when used with the photoprotein aequorin.

Data Presentation

The following tables summarize the quantitative data for Coelenterazine hcp in comparison to native coelenterazine and other common analogs.

Table 1: Luminescent Properties of Coelenterazine Analogs with Aequorin

| Coelenterazine Analog | Emission Max (λem) (nm) | Relative Luminescence Capacity | Relative Intensity | Half-Rise Time (s) |

| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |

| hcp | 444 | 0.67 | 190 | 0.15-0.3 |

| h | 475 | 0.82 | 10 | 0.4-0.8 |

| cp | 442 | 0.95 | 15 | 0.15-0.3 |

| f | 473 | 0.80 | 18 | 0.4-0.8 |

| n | 467 | 0.26 | 0.01 | 5 |

Data compiled from various sources.

Table 2: General Properties of Coelenterazine hcp

| Property | Value |

| Molecular Weight | ~399.49 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in Methanol (MeOH) and Ethanol (EtOH) |

Key Applications and Experimental Protocols

Coelenterazine hcp is primarily utilized in two major applications: intracellular calcium sensing with aequorin and reporter gene assays with Renilla luciferase.

Aequorin-Based Intracellular Calcium Assays

The aequorin-coelenterazine system is a highly sensitive method for measuring intracellular calcium concentrations. Aequorin is a photoprotein that, in its active state, is a complex of apoaequorin, molecular oxygen, and coelenterazine. The binding of Ca²⁺ ions to aequorin triggers a conformational change, leading to the oxidation of coelenterazine to coelenteramide, with the concomitant emission of light. Coelenterazine hcp is particularly well-suited for this application due to its high quantum yield and rapid response to calcium binding, resulting in a significantly brighter and faster signal compared to native coelenterazine.

A common application of aequorin-based assays is the study of G-protein coupled receptor (GPCR) activation that leads to intracellular calcium mobilization.

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of GPCR agonists and antagonists.

Materials:

-

HEK293 or CHO cells stably or transiently expressing the target GPCR and apoaequorin.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Coelenterazine hcp stock solution (1 mM in ethanol, stored at -20°C, protected from light).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Test compounds (agonists/antagonists).

-

Positive control agonist.

-

White, opaque-bottom 96-well plates.

-

Luminometer with injectors.

Procedure:

-

Cell Plating:

-

The day before the assay, seed the cells into white, opaque-bottom 96-well plates at a density of approximately 40,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Coelenterazine hcp Loading:

-

On the day of the assay, prepare a 5 µM working solution of Coelenterazine hcp in assay buffer. Protect the solution from light.

-

Gently remove the cell culture medium from the wells.

-

Add 100 µL of the Coelenterazine hcp working solution to each well.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Ligand Preparation:

-

Prepare serial dilutions of test compounds and the positive control agonist in assay buffer.

-

-

Luminescence Measurement:

-

Place the plate in a luminometer with automated injectors.

-

Set the luminometer to inject the ligand solution and immediately begin reading luminescence.

-

For agonist screening, inject the test compounds and measure the light emission for 30-60 seconds to capture the peak response.

-

For antagonist screening, pre-incubate the cells with the test compounds for a specified period before injecting the positive control agonist and measuring luminescence.

-

-

Data Analysis:

-

Determine the peak luminescence intensity (Relative Light Units, RLU) for each well.

-

Normalize the data to a vehicle control.

-

For dose-response experiments, plot the normalized RLU against the ligand concentration and fit the data to a sigmoidal curve to determine EC₅₀ or IC₅₀ values.

-

Renilla Luciferase Reporter Gene Assays

Coelenterazine hcp also serves as a substrate for Renilla luciferase (Rluc), an enzyme commonly used as a reporter in studies of gene expression and cellular signaling. The oxidation of coelenterazine by Rluc produces light, and the intensity of this light is proportional to the amount of active Rluc enzyme.

This protocol describes a basic flash-type luminescence assay for quantifying Renilla luciferase activity in cell lysates.

Materials:

-

Cells transfected with a Renilla luciferase reporter construct.

-

Passive Lysis Buffer (e.g., 1X PLB).

-

Coelenterazine hcp stock solution (1 mM in ethanol).

-

Renilla Luciferase Assay Buffer.

-

Luminometer.

-

Luminometer-compatible tubes or plates.

Procedure:

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Passive Lysis Buffer to the cells.

-

Incubate for 15 minutes at room temperature with gentle rocking.

-

Collect the cell lysate.

-

-

Preparation of Working Solution:

-

Prepare the Renilla luciferase working solution by diluting the Coelenterazine hcp stock solution into the Renilla Luciferase Assay Buffer to the desired final concentration (typically 1-5 µM). Prepare this solution fresh and protect it from light.

-

-

Luminescence Measurement:

-

Add 20 µL of cell lysate to a luminometer tube.

-

Place the tube in the luminometer.

-

Inject 100 µL of the Renilla luciferase working solution.

-

Immediately measure the luminescence (flash) for a period of 1-10 seconds.

-

-

Data Analysis:

-

The luminescence is typically reported in Relative Light Units (RLU).

-

Normalize the RLU values to the protein concentration of the cell lysate or to the activity of a co-transfected control reporter.

-

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. A common BRET pair consists of Renilla luciferase (the donor) and a green or yellow fluorescent protein (the acceptor). The choice of coelenterazine substrate is critical for BRET. While Coelenterazine h is often used in BRET¹, other analogs can be employed depending on the specific spectral requirements of the assay.

Conclusion

Coelenterazine hcp represents a significant advancement in the field of bioluminescence. Its enhanced luminescent properties, particularly its high intensity and rapid kinetics with aequorin, have made it an indispensable tool for researchers studying intracellular calcium signaling and for those developing high-throughput drug screening assays. Its utility as a substrate for Renilla luciferase further broadens its applicability in reporter gene assays and BRET studies. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective implementation of Coelenterazine hcp in a variety of research and drug discovery settings. As the demand for more sensitive and robust in vitro and in vivo assays continues to grow, the importance of optimized luciferins like Coelenterazine hcp will undoubtedly increase.

References

- 1. Coelenterazine hcp *UltraPure grade* | AAT Bioquest [aatbio.com]

- 2. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. ulab360.com [ulab360.com]

- 5. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Coelenterazine hcp Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Coelenterazine (B1669285) hcp bioluminescence, providing a comprehensive resource for its application in research and drug development. Coelenterazine hcp, a synthetic analog of the natural luciferin (B1168401) coelenterazine, is a key reagent in various bioluminescent assays due to its enhanced light output and favorable kinetics. This guide outlines its chemical properties, compares it with other coelenterazine analogs, and provides detailed experimental protocols for its use in common assay systems.

Introduction to Coelenterazine hcp

Coelenterazine hcp is a synthetic luminophore belonging to the imidazopyrazinone class of compounds.[1] It serves as a substrate for various luciferases, most notably Renilla luciferase (Rluc), and is a crucial component of the photoprotein aequorin. The enzymatic oxidation of Coelenterazine hcp results in the emission of blue light, a phenomenon that is harnessed in a multitude of biological assays.[1]

The primary advantages of Coelenterazine hcp over native coelenterazine and other analogs include its significantly higher luminescence intensity and rapid reaction kinetics, making it particularly well-suited for sensitive detection and high-throughput screening applications.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Coelenterazine hcp is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅N₃O₂ | [1] |

| Molecular Weight | 399.5 g/mol | [1] |

| Emission Maximum | 445 nm | |

| Solubility | Soluble in Ethanol (B145695) and Methanol (B129727) | |

| Storage | Store at -20°C, protected from light | |

| Stability | ≥ 4 years when stored properly as a solid |

Comparative Analysis of Coelenterazine Analogs

Coelenterazine hcp is part of a broader family of coelenterazine analogs, each with distinct properties. The choice of analog can significantly impact assay performance. The following table provides a comparative summary of key coelenterazine analogs when used with aequorin.

| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Key Characteristics |

| Native | 1 | 466 | Standard substrate, baseline for comparison. |

| hcp | 190 | 444 | Very high intensity, fast response. |

| cp | 15 | 442 | Higher intensity and faster response than native. |

| f | 18 | 473 | High intensity. |

| h | 10 | 475 | Higher intensity than native. |

| n | 0.01 | 467 | Low sensitivity. |

| ip | 47 | 441 | High intensity. |

| fcp | 135 | 452 | Very high intensity. |

Core Bioluminescent Reactions

Coelenterazine hcp is primarily utilized in two major bioluminescent systems: luciferase-mediated oxidation and calcium-dependent photoprotein activation.

Renilla Luciferase System

In this system, Renilla luciferase, an enzyme originally isolated from the sea pansy Renilla reniformis, catalyzes the oxidative decarboxylation of Coelenterazine hcp in the presence of molecular oxygen. This reaction produces an excited-state coelenteramide, which then decays to its ground state, releasing energy in the form of blue light. Unlike firefly luciferase, this reaction does not require ATP.

Caption: Renilla Luciferase catalyzes the oxidation of Coelenterazine hcp.

Aequorin System for Calcium Detection

Aequorin is a photoprotein complex consisting of the apoprotein apoaequorin and a covalently bound Coelenterazine hcp molecule. In the absence of calcium, the complex is stable. The binding of calcium ions (Ca²⁺) to aequorin induces a conformational change, leading to the oxidation of Coelenterazine hcp and the emission of light. This makes aequorin a highly sensitive bioluminescent indicator for intracellular calcium.

Caption: Calcium binding to the aequorin complex triggers light emission.

Experimental Protocols

The following sections provide detailed methodologies for common assays utilizing Coelenterazine hcp.

Preparation of Coelenterazine hcp Stock and Working Solutions

Materials:

-

Coelenterazine hcp (lyophilized powder)

-

Ethanol or Methanol (anhydrous)

-

Assay buffer (e.g., PBS, HBSS, or specific luciferase assay buffer)

Protocol:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Allow the vial of lyophilized Coelenterazine hcp to equilibrate to room temperature before opening to prevent condensation.

-

Add the appropriate volume of ethanol or methanol to the vial to achieve a 1 mg/mL concentration. For example, to a 0.5 mg vial, add 500 µL of solvent.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

-

Working Solution Preparation:

-

Prepare the working solution fresh before each experiment.

-

Dilute the stock solution in the appropriate assay buffer to the desired final concentration. A common final concentration for in vitro assays is 1-10 µM.

-

For live-cell assays, the working concentration may need to be optimized, but a starting point of 5 µM is often used.

-

Protect the working solution from light and use it within a few hours of preparation, as the stability of coelenterazine in aqueous solutions is limited.

-

In Vitro Renilla Luciferase Assay

This protocol is for measuring Renilla luciferase activity in cell lysates.

Materials:

-

Cell lysate containing Renilla luciferase

-

Passive Lysis Buffer (e.g., 1X PLB)

-

Renilla Luciferase Assay Buffer

-

Coelenterazine hcp working solution

-

Luminometer

Protocol:

-

Cell Lysis:

-

Prepare 1X Passive Lysis Buffer from a 5X stock.

-

Wash cultured cells once with PBS.

-

Add an appropriate volume of 1X Passive Lysis Buffer to the cells (e.g., 20 µL for a 96-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking.

-

Transfer the lysate to a microcentrifuge tube.

-

-

Luminometer Measurement:

-

Add 10-20 µL of cell lysate to a luminometer-compatible tube or well of a white opaque plate.

-

Prepare the Renilla luciferase working solution by mixing the Coelenterazine hcp stock with the Renilla Luciferase Assay Buffer according to the manufacturer's instructions.

-

Inject 50-100 µL of the working solution into the tube/well containing the cell lysate.

-

Immediately measure the luminescence signal using a luminometer. The integration time is typically set to 1-10 seconds.

-

Caption: Workflow for an in vitro Renilla luciferase assay.

Live-Cell Aequorin-Based Calcium Assay

This protocol describes the measurement of intracellular calcium changes in live cells expressing apoaequorin.

Materials:

-

Cells expressing apoaequorin

-

Assay medium (e.g., HBSS with 10 mM HEPES)

-

Coelenterazine hcp working solution (e.g., 5 µM in assay medium)

-

Stimulus for inducing calcium flux (e.g., ionomycin, ATP)

-

Luminometer with injection capabilities

Protocol:

-

Cell Preparation and Coelenterazine hcp Loading:

-

Seed apoaequorin-expressing cells in a white-walled, clear-bottom 96-well plate.

-

Wash the cells once with assay medium.

-

Add the Coelenterazine hcp working solution to the cells.

-

Incubate for 1-4 hours at 37°C to allow for reconstitution of aequorin.

-

-

Luminescence Measurement:

-

Place the plate in a luminometer.

-

Inject the calcium-mobilizing stimulus into the wells.

-

Immediately begin measuring the luminescence signal over time to capture the kinetics of the calcium flux.

-

Caption: Workflow for a live-cell aequorin-based calcium assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions. This protocol outlines a typical BRET assay using a Renilla luciferase-tagged protein (donor) and a fluorescent protein-tagged partner (acceptor).

Materials:

-

Cells co-expressing the donor (Rluc-fusion) and acceptor (e.g., YFP-fusion) proteins

-

Assay buffer (e.g., PBS)

-

Coelenterazine hcp working solution

-

Luminometer or plate reader capable of measuring luminescence at two distinct wavelengths (for donor and acceptor emission)

Protocol:

-

Cell Preparation:

-

Seed co-transfected cells in a white 96-well plate.

-

Wash the cells with assay buffer.

-

-

BRET Measurement:

-

Add the Coelenterazine hcp working solution to the cells (final concentration typically 5 µM).

-

Immediately measure the luminescence emission at the donor wavelength (e.g., ~445-485 nm) and the acceptor wavelength (e.g., ~510-540 nm for YFP).

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).

Conclusion

Coelenterazine hcp is a highly valuable tool for researchers in various fields. Its superior brightness and rapid kinetics make it an excellent substrate for Renilla luciferase-based reporter assays, a sensitive component for aequorin-based calcium measurements, and an effective donor for BRET studies of protein-protein interactions. By understanding the core principles of its bioluminescence and following optimized experimental protocols, researchers can fully leverage the power of Coelenterazine hcp to advance their scientific discoveries.

References

Coelenterazine hcp: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a High-Performance Luciferin (B1168401)

Coelenterazine (B1669285) hcp is a synthetic analog of coelenterazine, a luciferin responsible for the bioluminescence in a vast array of marine organisms. Engineered for enhanced properties, Coelenterazine hcp has become an invaluable tool in biological research, particularly in applications requiring high sensitivity and rapid kinetics, such as intracellular calcium monitoring and Bioluminescence Resonance Energy Transfer (BRET) assays. This guide provides a comprehensive overview of its chemical and physical properties, underlying biochemical pathways, and detailed protocols for its use in key experimental applications.

Chemical Structure and Physicochemical Properties

Coelenterazine hcp is a synthetic, high-purity luciferin characterized by an imidazopyrazinone core structure.[1] Its specific chemical modifications distinguish it from native coelenterazine and other analogs, conferring unique luminescent properties.

Figure 1: Chemical Structure of Coelenterazine hcp.[2]

The key physicochemical properties of Coelenterazine hcp are summarized below, with comparative data for native coelenterazine provided for context.

Table 1: Physicochemical Properties of Coelenterazine hcp vs. Native Coelenterazine

| Property | Coelenterazine hcp | Native Coelenterazine |

| Chemical Formula | C₂₅H₂₅N₃O₂[1] | C₂₆H₂₁N₃O₃[3] |

| Molecular Weight | 399.5 g/mol [1] | 423.47 g/mol |

| CAS Number | 123437-32-1 | 55779-48-1 |

| Appearance | Yellow solid | Orange-yellow crystals |

| Solubility | Soluble in Methanol (MeOH) and Ethanol (EtOH) | Soluble in Methanol (MeOH) and Ethanol (EtOH) |

| Storage Conditions | Store at -20°C, protect from light | Store at -20°C, protect from light |

Note: It is strongly recommended to avoid Dimethyl sulfoxide (B87167) (DMSO) as a solvent, as coelenterazine and its analogs can be unstable in it. For long-term storage, solids should be kept under an inert gas like nitrogen or argon.

Spectral and Luminescent Properties

Coelenterazine hcp exhibits distinct spectral and luminescent characteristics, most notably a significantly higher light output intensity when used with the photoprotein aequorin compared to its native counterpart.

Table 2: Spectral and Luminescent Properties of Coelenterazine hcp

| Property | Value (Coelenterazine hcp) | Notes |

| Absorption Max (λmax) | 430 nm (in MeOH) | |

| Emission Max (λem) | 444 nm (with Apoaequorin) | |

| Molar Extinction Coefficient (ε) | 10,000 M⁻¹cm⁻¹ (in MeOH) | |

| Relative Luminescence Capacity | 0.67 | Total time-integrated emission relative to native coelenterazine (set at 1.0) with apoaequorin. |

| Relative Intensity | 190x | Peak luminescence intensity relative to native coelenterazine (set at 1.0) with apoaequorin. |

| Half-Rise Time * | 0.15 - 0.3 seconds | Time to reach 50% of maximum luminescence after Ca²⁺ addition with apoaequorin. |

*These values are typically determined with the photoprotein apoaequorin. Absolute bioluminescence quantum yield and specific kinetic parameters (Km, kcat) for Coelenterazine hcp with luciferases like Renilla luciferase are not widely published. However, it is reported to have a high quantum yield and a fast response time.

Biochemical Signaling Pathways

Coelenterazine hcp serves as a substrate for two primary classes of proteins in biological assays: Ca²⁺-activated photoproteins (e.g., aequorin) and luciferases (e.g., Renilla and Gaussia luciferase).

Aequorin-Mediated Calcium Detection

The photoprotein aequorin is a complex formed between apoaequorin, molecular oxygen, and coelenterazine. In its resting state, the complex is inactive. The binding of three Ca²⁺ ions triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine. This reaction releases the product, coelenteramide (B1206865), in an excited state, which then decays to its ground state by emitting a photon of blue light. The luminescence intensity is directly proportional to the rate of calcium binding, making it an excellent reporter for intracellular Ca²⁺ dynamics. Coelenterazine hcp is particularly well-suited for this application due to its high luminescence intensity and rapid response kinetics upon Ca²⁺ binding.

Renilla Luciferase-Catalyzed Bioluminescence

Renilla luciferase (RLuc) is an enzyme that directly catalyzes the oxidation of coelenterazine in the presence of molecular oxygen. Unlike aequorin, this process is not directly dependent on calcium. The reaction proceeds through a dioxetanone intermediate, which upon decarboxylation, produces coelenteramide in an excited state. The subsequent relaxation to the ground state emits light. This enzyme-substrate system is widely used as a reporter gene in various assays and as the energy donor in BRET.

Experimental Protocols

The superior properties of Coelenterazine hcp make it an ideal substrate for demanding applications. Below are detailed methodologies for two key experiments.

Protocol: Intracellular Calcium Measurement with Aequorin

This protocol describes the measurement of intracellular Ca²⁺ in mammalian cells expressing a targeted apoaequorin protein.

Materials:

-

Cells expressing apoaequorin targeted to the desired organelle.

-

Culture medium (e.g., DMEM).

-

Krebs-Ringer Buffer (KRB) modified for Ca²⁺-free measurements.

-

Coelenterazine hcp stock solution (e.g., 1 mM in ethanol).

-

Lysis buffer (e.g., 100 µM digitonin, 10 mM CaCl₂ in water).

-

Luminometer or plate reader with luminescence detection capabilities.

Methodology:

-

Cell Preparation:

-

Plate apoaequorin-expressing cells on a suitable plate (e.g., white-walled 96-well plate for luminometers) and grow to desired confluency (typically 80-90%).

-

-

Aequorin Reconstitution:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with Ca²⁺-free KRB.

-

To reconstitute the aequorin, incubate cells with 5 µM Coelenterazine hcp in Ca²⁺-free KRB for 1-2 hours at 37°C in the dark. Coelenterazine is light-sensitive.

-

Critical Step: The reconstitution must be performed in Ca²⁺-depleted conditions to prevent premature consumption of the aequorin complex.

-

-

Luminescence Measurement:

-

After incubation, wash the cells gently with KRB (containing normal Ca²⁺ levels) to remove excess coelenterazine.

-

Place the plate in the luminometer.

-

Initiate the experiment by adding the agonist or stimulus of interest and begin recording the luminescence signal immediately. The signal is typically a rapid "flash" of light.

-

-

Calibration:

-

At the end of the experiment, lyse the cells by adding the lysis buffer. This will discharge all remaining functional aequorin in the presence of saturating Ca²⁺.

-

The total luminescence count is used to normalize the experimental data, allowing for the calculation of Ca²⁺ concentration.

-

Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol outlines a typical BRET assay in mammalian cells to study protein-protein interactions using Renilla luciferase (RLuc) as the donor and a fluorescent protein (e.g., YFP) as the acceptor. Coelenterazine h or a similar analog is often used.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmids encoding Protein A-RLuc (Donor) and Protein B-YFP (Acceptor).

-

Transfection reagent.

-

White, clear-bottom 96-well plates.

-

BRET buffer (e.g., PBS or HBSS).

-

Coelenterazine h stock solution (e.g., 1 mM in ethanol).

-

Plate reader capable of dual-emission detection (e.g., filters for ~480 nm and ~530 nm).

Methodology:

-

Cell Transfection:

-

Co-transfect cells with the donor (Protein A-RLuc) and acceptor (Protein B-YFP) plasmids. Include a "donor-only" control transfection.

-

Plate the transfected cells into a white 96-well plate and incubate for 24-48 hours to allow for protein expression.

-

-

Assay Preparation:

-

Gently wash the cells with BRET buffer.

-

Resuspend cells in BRET buffer to a desired density and add 90 µL of the cell suspension to a new white-walled 96-well plate.

-

-

Signal Detection:

-

Prepare a working solution of Coelenterazine h (typically 5 µM final concentration).

-

Program the plate reader to measure luminescence at two wavelengths simultaneously or sequentially:

-

Donor Emission: ~480 nm (for RLuc)

-

Acceptor Emission: ~530 nm (for YFP)

-

-

Add 10 µL of the coelenterazine working solution to each well.

-

Immediately begin reading the luminescence at both wavelengths. Readings are typically taken for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well:

-

BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)

-

-

Calculate the Net BRET by subtracting the BRET ratio of the "donor-only" control from the BRET ratio of the donor/acceptor samples.

-

An increase in Net BRET indicates that the donor and acceptor are in close proximity (<10 nm), suggesting an interaction between Protein A and Protein B.

-

Conclusion

Coelenterazine hcp stands out as a high-performance luciferin with significantly enhanced luminescent properties, particularly its intense light emission and fast kinetics with the photoprotein aequorin. These characteristics make it an exceptional tool for sensitive and real-time analysis of intracellular calcium dynamics. Its utility also extends to luciferase-based systems, including reporter gene assays and BRET, where a bright and stable signal is paramount. For researchers and drug development professionals, the selection of Coelenterazine hcp can provide superior signal-to-noise ratios and the temporal resolution required to dissect complex cellular signaling events. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful reagent into advanced biological research.

References

The Role of Coelenterazine hcp in Enhancing Aequorin-Based Calcium Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular calcium (Ca²⁺) is paramount in understanding a vast array of cellular processes, from signal transduction and gene expression to muscle contraction and apoptosis. Among the arsenal (B13267) of tools available for Ca²⁺ detection, the photoprotein aequorin has long been a valuable bioluminescent indicator. Aequorin, isolated from the jellyfish Aequorea victoria, is a complex of the apoaequorin protein and the luciferin (B1168401) coelenterazine (B1669285). The binding of Ca²⁺ to aequorin's EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine and the emission of blue light. This process allows for the sensitive detection of Ca²⁺ concentrations across a broad dynamic range, from approximately 0.1 µM to over 100 µM, without the need for external illumination, thus eliminating issues of autofluorescence.[1][2][3]

The versatility of the aequorin system has been significantly expanded through the synthesis of various coelenterazine analogs. These semi-synthetic aequorins, formed by reconstituting apoaequorin with these analogs, exhibit a wide spectrum of properties, including altered Ca²⁺ sensitivity, luminescence intensity, and kinetic responses.[4][5] Among these, Coelenterazine hcp (hcp-CTZ) has emerged as a particularly advantageous analog for enhancing aequorin-based Ca²⁺ detection. This technical guide provides an in-depth overview of the function of hcp-CTZ in this system, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its application.

Core Principles of Aequorin-Based Calcium Detection

The fundamental principle of aequorin-based Ca²⁺ detection lies in a bioluminescent reaction. The process begins with the expression of the apoaequorin protein within the cells of interest. This is followed by the introduction of a coelenterazine analog, such as hcp-CTZ, which is cell-permeable and reconstitutes the functional aequorin photoprotein in vivo. When intracellular Ca²⁺ levels rise, Ca²⁺ ions bind to the three EF-hand motifs of aequorin. This binding induces a conformational change in the protein, which in turn catalyzes the oxidation of the bound coelenterazine. The oxidation reaction results in the formation of an excited-state coelenteramide, which then decays to its ground state, releasing energy in the form of a photon of light. The intensity of the emitted light is directly proportional to the concentration of Ca²⁺, allowing for quantitative measurements.

Figure 1. Aequorin-Based Calcium Detection Pathway

Advantages of Coelenterazine hcp

The use of hcp-CTZ in conjunction with apoaequorin offers several significant advantages over the native coelenterazine and other analogs, making it a superior choice for many Ca²⁺ sensing applications.

Enhanced Luminescence Intensity

The most striking feature of the aequorin-hcp-CTZ complex is its dramatically increased light output. Reports indicate that its luminescence intensity is approximately 190 times higher than that of the complex formed with native coelenterazine. This substantial enhancement in signal intensity translates to a greater sensitivity in detecting small changes in Ca²⁺ concentration. Some sources even suggest a light intensity enhancement of up to 500-fold.

Faster Response Time

In addition to its brightness, the aequorin-hcp-CTZ complex exhibits a faster response time to Ca²⁺ binding. This rapid kinetic profile is crucial for monitoring transient and rapid fluctuations in intracellular Ca²⁺ levels, providing a more accurate temporal resolution of signaling events.

High Quantum Yield

Recombinant apoaequorin reconstituted with hcp-CTZ is reported to have the best overall luminescence, characterized by both a high quantum yield and a fast response time. This high quantum efficiency contributes to the superior brightness of the hcp-CTZ-aequorin system.

Quantitative Data Presentation

To facilitate a clear comparison of hcp-CTZ with other commonly used coelenterazine analogs, the following tables summarize key quantitative data gathered from various studies.

Table 1: Comparison of Luminescent Properties of Aequorin with Different Coelenterazine Analogs

| Coelenterazine Analog | Emission Maximum (nm) | Relative Luminescence Capacity* | Relative Intensity** | Half-Rise Time (ms)*** |

| hcp-CTZ | 444 | 0.67 | 190 | 0.15 - 0.3 |

| Native CTZ | 466 | 1.00 | 1 | 0.4 - 0.8 |

| cp-CTZ | 442 | 0.95 | 15 | 0.15 - 0.3 |

| f-CTZ | 473 | 0.80 | 18 | 0.4 - 0.8 |

| fcp-CTZ | 452 | 0.57 | 135 | 0.4 - 0.8 |

| h-CTZ | 475 | 0.82 | 10 | 0.4 - 0.8 |

| i-CTZ | 476 | 0.70 | 0.03 | 8 |

| ip-CTZ | 441 | 0.54 | 47 | 1 |

| n-CTZ | 467 | 0.26 | 0.01 | 5 |

*Relative Luminescence Capacity: Total time-integrated emission of aequorin in saturating Ca²⁺ relative to native aequorin = 1.0. **Relative Intensity: Ratio of the luminescence of aequorin reconstituted with the coelenterazine analog relative to native aequorin at 100 nM Ca²⁺. ***Half-Rise Time: The time for the luminescence signal to reach 50% of the maximum after the addition of 1 mM Ca²⁺.

Data compiled from multiple sources.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of hcp-CTZ for aequorin-based Ca²⁺ detection.

Preparation of Coelenterazine hcp Stock Solution

Proper preparation and storage of the hcp-CTZ stock solution are critical for maintaining its activity.

-

Reconstitution Solvent: Use methanol (B129727) or ethanol (B145695) to prepare the stock solution. Crucially, do not use dimethyl sulfoxide (B87167) (DMSO) , as coelenterazine and its analogs can be unstable in this solvent.

-

Concentration: Prepare a stock solution of 1 mg/mL. The molecular weight of hcp-CTZ is 399.5 g/mol .

-

Procedure:

-

Allow the lyophilized hcp-CTZ to reach room temperature before opening the vial to prevent condensation.

-

Add the appropriate volume of methanol or ethanol to the vial to achieve the desired concentration.

-

Vortex briefly to ensure complete dissolution.

-

-

Storage:

-

Store the stock solution at -20°C or, for long-term storage, at -70°C.

-

Protect the solution from light by wrapping the vial in aluminum foil.

-

To minimize oxidation, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing.

-

When stored in solution, ensure it is kept calcium-free; avoid using glass containers for long-term storage to prevent leaching of ions.

-

In Vivo Reconstitution of Aequorin and Calcium Measurement

This protocol outlines the general steps for loading cells expressing apoaequorin with hcp-CTZ and measuring Ca²⁺-induced luminescence.

Figure 2. Experimental Workflow for Aequorin-Based Calcium Assay

-

Cell Preparation:

-

Culture cells of interest in the appropriate medium.

-

Transfect the cells with a vector encoding the apoaequorin gene. For stable cell lines, this step is omitted.

-

Allow 36-48 hours for apoaequorin expression.

-

-

Reconstitution of Aequorin:

-

Prepare a working solution of hcp-CTZ by diluting the stock solution in the appropriate cell culture medium. A final concentration of 5 µM is a common starting point, though optimization may be required.

-

Remove the existing culture medium from the cells and replace it with the hcp-CTZ-containing medium.

-

Incubate the cells for 1.5 to 2 hours at 37°C in a CO₂ incubator. It is crucial to protect the cells from light during this incubation period to prevent non-specific degradation of the coelenterazine.

-

-

Calcium Measurement:

-

After incubation, the cells are ready for measurement. If necessary, wash the cells with a suitable buffer to remove excess coelenterazine.

-

Place the plate or dish containing the cells into a luminometer.

-

Establish a baseline luminescence reading.

-

Introduce the stimulus (e.g., agonist, ionophore) to induce a Ca²⁺ transient.

-

Record the luminescence signal over time. The high temporal resolution of the aequorin-hcp-CTZ system allows for the capture of rapid "flash" luminescence profiles.

-

-

Data Analysis:

-

The luminescence data is typically plotted as relative light units (RLU) versus time.

-

The peak of the luminescence signal corresponds to the peak intracellular Ca²⁺ concentration.

-

For quantitative analysis, the data can be calibrated to absolute Ca²⁺ concentrations using a calibration curve, although this can be complex.

-

Conclusion

Coelenterazine hcp stands out as a powerful tool for researchers studying intracellular calcium dynamics. Its ability to dramatically amplify the luminescent signal and provide a rapid response when combined with apoaequorin allows for highly sensitive and temporally precise measurements of Ca²⁺ transients. By understanding the core principles of the aequorin system and following optimized experimental protocols, scientists and drug development professionals can effectively leverage the advantages of hcp-CTZ to gain deeper insights into the intricate role of calcium in cellular function and disease. The quantitative data and workflows provided in this guide serve as a valuable resource for the successful implementation of this advanced bioluminescent technology.

References

- 1. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Coelenterazine hcp *UltraPure grade* | AAT Bioquest [aatbio.com]

- 3. abpbio.com [abpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Semi-synthetic aequorins with improved sensitivity to Ca2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine hcp

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful and widely adopted technique for monitoring molecular interactions and dynamics in real-time within living cells. This technology relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance and orientation between the donor and acceptor, typically occurring when they are within 1-10 nanometers of each other. This proximity-dependent nature makes BRET an ideal tool for studying protein-protein interactions, conformational changes in proteins, and other dynamic cellular processes.

The most common BRET donor is Renilla luciferase (Rluc), an enzyme that catalyzes the oxidation of its substrate, coelenterazine (B1669285), resulting in the emission of blue light. This emitted energy can then excite a nearby fluorescent acceptor, such as a Green Fluorescent Protein (GFP) variant, which in turn emits light at a longer wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor (the BRET ratio) provides a quantitative measure of the interaction between the molecules tagged with the donor and acceptor.

A key advantage of BRET over Förster Resonance Energy Transfer (FRET) is the absence of a need for an external light source to excite the donor, which minimizes phototoxicity, photobleaching, and background fluorescence from cellular autofluorescence.

The Role of Coelenterazine Analogs in BRET

The choice of coelenterazine substrate significantly impacts the performance of a BRET assay. Different analogs of coelenterazine can alter the emission spectrum, light output intensity, and kinetics of the luciferase reaction. This guide focuses on Coelenterazine hcp , a synthetic analog of coelenterazine.

Properties of Coelenterazine hcp

Coelenterazine hcp is known for producing a significantly higher light intensity compared to native coelenterazine, particularly in the context of aequorin-based calcium assays where its luminescence intensity is reported to be up to 190 times higher.[1] While direct quantitative comparisons in modern BRET assays with Renilla luciferase are less common in recent literature, historical data provides valuable insights into its potential as a bright substrate.

Quantitative Data: A Comparative Look at Coelenterazine Analogs

The selection of a coelenterazine analog is a critical step in BRET assay design. The following table summarizes the key luminescent properties of Coelenterazine hcp in comparison to other commonly used analogs when used with Renilla luciferase. This data is based on a 1997 study and provides a foundational understanding of their relative performance.

| Coelenterazine Analog | Emission Maximum (nm) | Relative Total Light (%) | Relative Initial Intensity (%) |

| Native Coelenterazine | 475 | 100 | 100 |

| Coelenterazine hcp | 444 | Data Not Available | Data Not Available in cited BRET context |

| Coelenterazine h | 475 | 41 | 57 |

| Coelenterazine f | 473 | 28 | 58 |

| Coelenterazine cp | 470 | 23 | 16 |

| Coelenterazine n | 475 | 47 | 68 |

Experimental Protocols

While a specific, validated BRET protocol for Coelenterazine hcp is not widely published, the following detailed methodologies for a typical BRET assay studying G-protein coupled receptor (GPCR) and β-arrestin interaction can be adapted. Key parameters such as substrate concentration and incubation time may require optimization for Coelenterazine hcp.

General BRET Assay Protocol for GPCR-β-arrestin Interaction

This protocol is designed for monitoring the interaction between a GPCR fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin fused to a fluorescent acceptor (e.g., Venus).

I. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and robust growth.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection:

-

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with plasmids encoding the GPCR-Rluc8 (donor) and β-arrestin-Venus (acceptor) constructs using a suitable transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine).

-

The optimal ratio of donor to acceptor plasmid DNA should be determined empirically through a donor saturation assay to ensure that the expression of the acceptor is not saturating the BRET signal. A typical starting point is a 1:3 to 1:5 ratio of donor to acceptor plasmid.

-

Include control transfections: donor-only, acceptor-only, and a negative control with the donor and an unrelated protein fused to the acceptor.

-

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.

II. BRET Assay Procedure

-

Cell Harvesting and Plating:

-

Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.

-

Resuspend the cells in a suitable assay buffer (e.g., Phosphate-Buffered Saline with calcium and magnesium, or phenol (B47542) red-free DMEM).

-

Determine the cell density and adjust to a final concentration of approximately 1-2 x 10^5 cells/mL.

-

Dispense 90 µL of the cell suspension into each well of a white, opaque 96-well microplate.

-

-

Ligand Stimulation (for agonist-induced interactions):

-

Prepare serial dilutions of the GPCR agonist in the assay buffer.

-

Add 10 µL of the agonist solution to the appropriate wells. For baseline measurements, add 10 µL of assay buffer without the agonist.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) to allow for receptor activation and interaction with β-arrestin.

-

-

Substrate Addition and Signal Measurement:

-

Prepare a stock solution of Coelenterazine hcp in ethanol (B145695) or methanol. Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer. A typical starting final concentration is 5 µM, but this should be optimized.

-

Using a microplate reader with automated injectors, inject 10 µL of the Coelenterazine hcp solution into each well.

-

Immediately after substrate injection, measure the luminescence at two distinct wavelength windows:

-

Donor Emission: Centered around the emission peak of Rluc with Coelenterazine hcp (approximately 444 nm). A filter set of 440-480 nm is a reasonable starting point.

-

Acceptor Emission: Centered around the emission peak of the acceptor (e.g., Venus, ~530 nm). A filter set of 510-550 nm is appropriate.

-

-

The integration time for each reading is typically 0.5-1 second per well.

-

III. Data Analysis

-

Calculate the BRET Ratio:

-

BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)

-

-

Calculate the Net BRET Ratio:

-

Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor Only)

-

The "Donor Only" BRET ratio represents the background signal due to the bleed-through of the donor emission into the acceptor channel.

-

-

Data Presentation:

-

For ligand dose-response curves, plot the Net BRET ratio as a function of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine parameters such as EC₅₀.

-

Visualizations: Signaling Pathways and Experimental Workflows

GPCR Signaling Leading to β-Arrestin Recruitment

References

Coelenterazine hcp: A Technical Guide for In Vivo Bioluminescence Imaging in Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of coelenterazine (B1669285) hcp, a synthetic analog of coelenterazine, for use in in vivo bioluminescence imaging. We will explore its mechanism of action, key advantages, and detailed protocols for preliminary in vivo studies, with a focus on data interpretation and visualization.

Introduction to Coelenterazine hcp

Coelenterazine hcp is a high-purity luciferin (B1168401), a light-emitting substrate, that serves as a substrate for various luciferases, most notably Renilla luciferase (Rluc) and its variants, as well as the photoprotein aequorin.[1][2][3][4] In the presence of a compatible luciferase and molecular oxygen, coelenterazine hcp is oxidized in a reaction that produces a quantifiable photon emission (bioluminescence).[5] This property makes it a powerful tool for non-invasively monitoring biological processes in living organisms.

One of the significant advantages of coelenterazine hcp is its high quantum yield and fast response kinetics when combined with aequorin, which is particularly useful for monitoring intracellular calcium (Ca²⁺) dynamics. When reconstituted with apoaequorin, the resulting complex can exhibit a light intensity up to 190 times higher than that formed with native coelenterazine. While many coelenterazine analogs are soluble in organic solvents like ethanol (B145695) or methanol, the development of water-soluble formulations is crucial for in vivo applications to mitigate the toxicity associated with alcohol-based solvents.

Mechanism of Bioluminescence

The fundamental principle behind coelenterazine hcp-mediated bioluminescence is the enzymatic oxidation of the luciferin by a luciferase. This process involves the conversion of the coelenterazine hcp substrate into an excited-state intermediate, coelenteramide, which then decays to its ground state, releasing energy in the form of light. The intensity of the emitted light is directly proportional to the concentration of the luciferase, making it an excellent reporter for gene expression and other cellular activities.

Figure 1: Simplified signaling pathway of coelenterazine hcp-mediated bioluminescence.

Quantitative Data Summary

The selection of a coelenterazine analog is critical and depends on the specific experimental needs, such as desired emission wavelength, signal intensity, and kinetics. The following table summarizes the key properties of coelenterazine hcp in comparison to other common analogs when used with Renilla luciferase.

| Analog | Emission Max (nm) | Total Light (%) (Relative to Native) | Initial Intensity (%) (Relative to Native) |

| Coelenterazine hcp | 444 | 67 | 190 |

| Native Coelenterazine | 465 | 100 | 100 |

| Coelenterazine h | 475 | 82 | 10 |

| Coelenterazine f | 473 | 80 | 18 |

| Coelenterazine cp | 442 | 95 | 15 |

Data compiled from various sources. Note that relative intensities can vary depending on the specific luciferase variant and experimental conditions.

Experimental Protocols

This section outlines a general workflow for a preliminary in vivo imaging study using coelenterazine hcp.

Preparation of Coelenterazine hcp Stock Solution

The solubility of coelenterazine analogs is a critical consideration for in vivo use. While many are soluble in ethanol or methanol, water-soluble formulations are preferred to avoid solvent toxicity.

For Alcohol-Soluble Coelenterazine hcp:

-

Prepare a stock solution by dissolving coelenterazine hcp in ethanol to a concentration of 1-5 mg/mL.

-

For injection, dilute the stock solution in a sterile, physiologically compatible buffer such as Phosphate-Buffered Saline (PBS). The final concentration of ethanol should be minimized.

For Water-Soluble Coelenterazine hcp:

-

Reconstitute the lyophilized water-soluble coelenterazine hcp in sterile water or 0.9% NaCl solution to the desired concentration.

-

Vortex gently until fully dissolved. Allow the solution to sit for a few minutes to dissipate any air bubbles.

Animal Preparation and Substrate Administration

-

Anesthetize the animal (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).

-

Administer the prepared coelenterazine hcp solution. The route of administration will influence the pharmacokinetics and the timing of peak signal. Intravenous (tail vein) injection is common for rapid and systemic distribution.

-

The recommended dosage can vary, but a starting point for intravenous injection is typically in the range of 15-100 µg per mouse.

In Vivo Bioluminescence Imaging

-

Place the anesthetized animal in a light-tight imaging chamber of an in vivo imaging system (IVIS) or a similar device.

-

Acquire images immediately after substrate injection, especially for intravenous administration, as the peak signal is often achieved rapidly.

-

Set the imaging parameters, such as exposure time and binning, to optimize signal detection while minimizing background noise.

-

Acquire a series of images over time to capture the kinetic profile of the bioluminescent signal.

Figure 2: General experimental workflow for in vivo imaging with coelenterazine hcp.

Data Analysis and Interpretation

The primary output of an in vivo imaging experiment is a series of images where the light intensity corresponds to the level of luciferase activity.

-

Region of Interest (ROI) Analysis: Define ROIs around the areas of expected biological activity (e.g., a tumor expressing Renilla luciferase).

-

Signal Quantification: Quantify the bioluminescent signal within the ROIs, typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).

-

Background Subtraction: To ensure accuracy, subtract the background signal from a region devoid of specific bioluminescence.

-

Kinetic Analysis: Plot the signal intensity over time to determine the peak signal and the duration of the signal.

Logical Relationships in Experimental Design

When designing an in vivo imaging study with coelenterazine hcp, several factors are interconnected and must be considered to ensure reliable and reproducible results.

Figure 3: Logical flow of considerations for experimental design.

Conclusion

Coelenterazine hcp is a valuable tool for in vivo bioluminescence imaging, offering high signal intensity and favorable kinetics for specific applications. Proper experimental design, including the choice of a suitable formulation and optimization of administration and imaging protocols, is essential for obtaining high-quality, reproducible data in preliminary studies. This guide provides a foundational framework for researchers to effectively utilize coelenterazine hcp in their in vivo imaging workflows.

References

Spectral Properties of Coelenterazine hcp Emission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Coelenterazine (B1669285) hcp (hcp-CTZ), a key analog of the luciferin (B1168401) coelenterazine. This document details its chemiluminescent and bioluminescent characteristics, presents quantitative data in a comparative format, and outlines experimental protocols for the measurement of its spectral properties. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Coelenterazine hcp

Coelenterazine and its derivatives are imidazopyrazinone compounds that serve as the luciferin for a wide array of marine bioluminescent systems.[1][2] These molecules undergo oxidation, catalyzed by luciferases or photoproteins, to produce light. Coelenterazine hcp is a synthetic analog that has garnered significant interest due to its enhanced bioluminescent properties, particularly its high quantum yield and rapid reaction kinetics when combined with the photoprotein aequorin.[3][4][5] These characteristics make it a valuable tool in various biological assays, including reporter gene studies, BRET (Bioluminescence Resonance Energy Transfer), and calcium imaging.

Physicochemical and Spectral Properties

Coelenterazine hcp is a yellow solid that is soluble in methanol (B129727) and ethanol. Its spectral properties are highly dependent on the enzymatic or chemical environment.

Emission Spectra

The emission spectrum of Coelenterazine hcp is influenced by the protein it interacts with. When reconstituted with the photoprotein apoaequorin, it exhibits a distinct blue-shifted emission maximum compared to native coelenterazine. In the context of Renilla luciferase, while specific data for the hcp analog is less commonly reported, the emission characteristics are generally expected to be in the blue region of the spectrum.

Quantitative Luminescence Data

The following tables summarize the key quantitative data for Coelenterazine hcp in comparison to native coelenterazine and other common analogs.

Table 1: Luminescent Properties of Coelenterazine Analogs with Apoaequorin

| Analog | Emission Max (nm) | Relative Luminescence Capacity | Relative Intensity | Half-rise Time (s) |

| Native | 465 | 1.0 | 1.00 | 0.4-0.8 |

| hcp | 444 | 0.67 | 190 | 0.15-0.3 |

| cp | 442 | 0.95 | 15 | 0.15-0.3 |

| f | 473 | 0.80 | 18 | 0.4-0.8 |

| h | 475 | 0.82 | 10 | 0.4-0.8 |

| n | 467 | 0.26 | 0.01 | 5 |

Table 2: Luminescent Properties of Coelenterazine Analogs with Renilla Luciferase

| Analog | Emission Max (nm) | Total Light (%) | Initial Intensity (%) |

| Native | 475 | 100 | 45 |

| h | 475 | 41 | 135 |

| cp | 470 | 23 | 135 |

| f | 473 | 28 | 45 |

| n | 475 | 47 | 900 |

Note: Data for Coelenterazine hcp with Renilla luciferase is not as readily available in comparative tables. Researchers should determine these properties empirically for their specific experimental setup.

Light Emission Mechanisms

The light-emitting reaction of coelenterazine analogs involves an oxidative decarboxylation process. The general mechanism is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a high-energy dioxetanone intermediate. The breakdown of this intermediate results in the formation of an excited-state coelenteramide, which then decays to its ground state with the emission of a photon. The specific nature of the light emitter (e.g., neutral form, phenolate (B1203915) anion, amide anion) can be influenced by the solvent and the protein environment, which in turn affects the emission wavelength.

In bioluminescent reactions catalyzed by luciferases or photoproteins, the protein environment plays a crucial role in modulating the reaction kinetics and the spectral properties of the emitted light. For instance, with aequorin, the binding of Ca²⁺ ions triggers a conformational change that initiates the oxidation of the pre-bound coelenterazine.

Experimental Protocols

The following are generalized protocols for the in vitro characterization of Coelenterazine hcp's spectral properties. It is recommended to optimize these protocols for specific experimental conditions and instrumentation.

Reconstitution of Holo-aequorin with Coelenterazine hcp

This protocol describes the in vitro formation of the active photoprotein complex.

Materials:

-

Recombinant apoaequorin

-

Coelenterazine hcp stock solution (e.g., 1 mg/mL in methanol)

-

Reconstitution Buffer: 30 mM Tris-HCl, 2 mM EDTA, pH 7.0

-

BSA (Bovine Serum Albumin)

-

150 mM NaCl

Procedure:

-

Prepare a solution of apoaequorin in Reconstitution Buffer containing 1 mg/mL BSA and 150 mM NaCl.

-

Add Coelenterazine hcp from the stock solution to the apoaequorin solution to a final concentration of approximately 5-10 µM.

-

Incubate the mixture in the dark at 4°C for at least 2-4 hours, or overnight, to allow for complete reconstitution.

-

The reconstituted holo-aequorin is now ready for luminescence measurements.

Measurement of Bioluminescence Spectrum and Kinetics with Aequorin

Materials:

-

Reconstituted holo-aequorin with Coelenterazine hcp

-

Calcium Trigger Solution: 30 mM Tris-HCl, 100 mM CaCl₂, pH 7.0

-

Luminometer or spectrofluorometer with luminescence detection capabilities

Procedure:

-

Equilibrate the reconstituted holo-aequorin and the Calcium Trigger Solution to the desired experimental temperature.

-

Place an aliquot of the reconstituted holo-aequorin in a luminometer tube or cuvette.

-

To measure the emission spectrum, inject the Calcium Trigger Solution to initiate the luminescent reaction and immediately start the spectral scan.

-

To measure the decay kinetics, inject the Calcium Trigger Solution and record the light emission intensity over time.

-

The half-life (t₁/₂) of the decay can be calculated from the kinetic data.

In Vitro Renilla Luciferase Assay

This protocol outlines the measurement of bioluminescence from Renilla luciferase using Coelenterazine hcp.

Materials:

-

Recombinant Renilla luciferase

-

Coelenterazine hcp stock solution (e.g., 1 mg/mL in methanol)

-

Renilla Luciferase Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8, 500 mM NaCl, 1 mM EDTA.

-

Luminometer or spectrofluorometer

Procedure:

-

Prepare a working solution of Renilla luciferase in the assay buffer.

-

Prepare a working solution of Coelenterazine hcp by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

To initiate the reaction, add the Coelenterazine hcp working solution to the luciferase solution in a luminometer tube.

-

Immediately measure the light emission to determine the initial intensity and record the emission over time to determine the decay kinetics.

-

For spectral measurements, perform the reaction in a spectrofluorometer with the excitation source turned off.

Environmental Factors Influencing Emission

The spectral properties of Coelenterazine hcp can be influenced by various environmental factors.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state of coelenteramide, potentially leading to shifts in the emission maximum. Generally, increasing solvent polarity can cause a red-shift in the fluorescence of coelenteramide.

-

pH: The pH of the medium can influence the ionization state of the coelenteramide, which exists in different forms (neutral, phenolate anion, etc.) with distinct emission spectra. The activity of luciferases is also pH-dependent, with most showing optimal activity in the neutral to slightly alkaline range.

Conclusion

Coelenterazine hcp stands out as a potent analog of native coelenterazine, offering significantly enhanced light output and faster kinetics, particularly with the aequorin photoprotein system. Its distinct spectral properties make it a valuable reagent for sensitive bioluminescent assays. This guide provides a foundational understanding of its characteristics and the methodologies for its application, empowering researchers to effectively utilize Coelenterazine hcp in their scientific endeavors. Further characterization of its properties with a broader range of luciferases and under varied environmental conditions will continue to expand its utility in biological research and drug development.

References

- 1. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Coelenterazine cp *UltraPure grade* | AAT Bioquest [aatbio.com]

- 4. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]